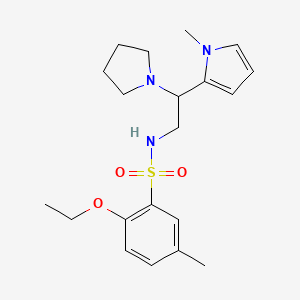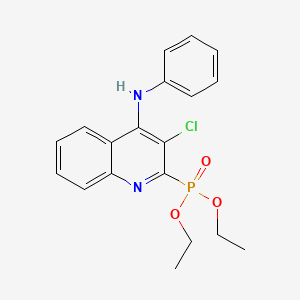
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of the neurotransmitter glutamate from the synaptic cleft, and their inhibition has been shown to have potential therapeutic applications in a variety of neurological disorders.
Scientific Research Applications
Novel Material Synthesis and Characterization
Research has highlighted the synthesis and characterization of new materials, such as polyimides, which are significant in various industrial applications due to their excellent thermal stability and mechanical properties. For instance, aromatic diamines substituted with a trifluoromethyl group have been synthesized and used to prepare polyimides demonstrating good solubility in strong organic solvents and exhibiting high glass-transition temperatures alongside substantial thermal stability (Liu et al., 2002). This research contributes to the development of materials with potential applications in aerospace, electronics, and coatings.
Anticancer Drug Development
In the realm of anticancer drug development, compounds related to N-(4-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide have been explored for their biological activity. For example, the synthesis and anticancer evaluation of specific N-substituted benzamides revealed potential in treating various cancer types. These compounds exhibit moderate to excellent anticancer activity, offering insights into new therapeutic avenues (Ravinaik et al., 2021).
Innovative Synthetic Methodologies
Innovative synthetic methodologies involving the compound's structural motif have been developed to facilitate the creation of heterocyclic systems, which are crucial in pharmaceutical chemistry. For example, metal-free synthesis strategies for constructing biologically significant structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been reported. This approach allows for the efficient creation of complex molecules with potential therapeutic applications (Zheng et al., 2014).
Analytical Chemistry Applications
Furthermore, the compound's derivatives have found applications in analytical chemistry, particularly in the development of novel methodologies for separating and characterizing pharmaceutical compounds. For instance, nonaqueous capillary electrophoresis has been employed to separate imatinib mesylate and related substances, showcasing the potential of N-substituted benzamides in enhancing analytical techniques (Ye et al., 2012).
Properties
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-5-3-12(4-6-13)17(25)22-14-7-9-15(10-8-14)23-11-1-2-16(23)24/h3-10H,1-2,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZDGKLRCKCVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)




![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)



![benzo[d][1,3]dioxol-5-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2680397.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-fluorobenzamide](/img/structure/B2680399.png)

![5-bromo-1-[(4-methylphenyl)sulfonyl]-1,3a,5,6,7,7a-hexahydro-4H-indol-4-one](/img/structure/B2680402.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2680403.png)
